molecular formula C17H12ClNO2 B11835278 Methyl 1-chloro-4-phenylisoquinoline-3-carboxylate CAS No. 78945-98-9

Methyl 1-chloro-4-phenylisoquinoline-3-carboxylate

Cat. No.: B11835278
CAS No.: 78945-98-9
M. Wt: 297.7 g/mol
InChI Key: OVVMMXNLDFKECR-UHFFFAOYSA-N
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Description

Methyl 1-chloro-4-phenylisoquinoline-3-carboxylate (CAS 78945-98-9) is a versatile chemical building block in organic synthesis and medicinal chemistry research. This compound features a chloro group and an ester function on its isoquinoline core, making it a valuable precursor for the development of more complex molecules . Its molecular formula is C 17 H 12 ClNO 2 with a molecular weight of 297.74 g/mol . As a key synthetic intermediate, this ester can be hydrolyzed to its corresponding carboxylic acid or further functionalized. The reactive chloro and ester groups allow researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. Compounds based on the isoquinoline and quinoline scaffolds are extensively investigated for their biological activities, including potential applications as enzyme inhibitors and antimicrobial agents . Specifically, closely related 1-chloro-4-phenylisoquinoline-3-carbonyl chloride has been identified as a versatile intermediate with potential in inhibiting specific kinases involved in cell signaling and cancer progression, as well as exhibiting antimicrobial properties . The mechanism of action for such derivatives often involves the potential to form covalent bonds with nucleophilic sites on target proteins, leading to enzyme inhibition . Please note: This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

78945-98-9

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

methyl 1-chloro-4-phenylisoquinoline-3-carboxylate

InChI

InChI=1S/C17H12ClNO2/c1-21-17(20)15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)16(18)19-15/h2-10H,1H3

InChI Key

OVVMMXNLDFKECR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C(=N1)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

The cyclization mechanism involves the generation of nitrogen-centered radicals from aryl hydrazines, which undergo addition to the isocyano group of the diphenylacrylate precursor. For example, using (3-chlorophenyl)hydrazine (2e) as the aryl hydrazine component yields methyl 1-(3-chlorophenyl)-4-phenylisoquinoline-3-carboxylate (3e) in 69% yield after column chromatography (hexane/EtOAc = 20:1). While this method introduces chlorine substituents on the aryl group attached to the isoquinoline’s 1-position, analogous strategies could theoretically be adapted to incorporate chlorine directly onto the isoquinoline ring by modifying the hydrazine component or precursor.

Critical Parameters:

  • Catalyst Loading : 20 mol% Mn(OAc)₂·4H₂O ensures efficient radical generation.

  • Temperature : Reactions proceed optimally at 70°C over 16–23 hours.

  • Purification : Silica gel chromatography with hexane/EtOAc gradients achieves >95% purity.

Synthesis of the Isocyano Precursor

The preparation of methyl 2-isocyano-3,3-diphenylacrylate, the critical precursor for cyclization, involves a two-step sequence starting from formamide derivatives.

Stepwise Procedure

  • Formamide Activation : Treatment of formamide with phosphorus oxychloride (POCl₃) and triethylamine (NEt₃) in tetrahydrofuran (THF) at 0°C generates the reactive isocyano intermediate.

  • Esterification : Quenching the reaction with saturated Na₂CO₃ and subsequent extraction with CH₂Cl₂ yields the isocyano ester after column purification.

Key Data:

  • Yield : 62% over two steps.

  • Characterization : ¹H NMR (CDCl₃, 500 MHz) confirms the structure (δ 7.44–7.12 ppm for aromatic protons; δ 3.69 ppm for the methoxy group).

Post-Synthesis Functionalization Strategies

While direct methods for 1-chloro substitution remain underexplored in the literature, post-cyclization halogenation offers a plausible alternative.

Electrophilic Aromatic Substitution

Treating the synthesized isoquinoline derivative with chlorinating agents like SOCl₂ or Cl₂ in the presence of Lewis acids (e.g., FeCl₃) could introduce chlorine at electron-rich positions. However, regioselectivity challenges may arise due to competing substitution at the 4-phenyl group versus the isoquinoline core.

Radical Chlorination

Radical initiators such as azobisisobutyronitrile (AIBN) with CCl₄ could facilitate hydrogen abstraction at the 1-position, followed by chlorine addition. This method, while feasible in theory, risks over-chlorination and requires precise control over reaction time and temperature.

Comparative Analysis of Methodologies

Method Key Advantages Challenges Yield
Mn-Catalyzed CyclizationHigh functional group tolerance; ScalableIndirect chloro incorporation; Multi-step69–82%
Precursor ChlorinationDirect ring modificationUnverified efficacy; Side reactionsN/A
Post-Synthesis HalogenationFlexibility in positioningRegioselectivity issues; Purification hurdlesN/A

Chemical Reactions Analysis

Types of Reactions

Methyl 1-chloro-4-phenylisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Key Reactions

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation : Can be oxidized to yield various quinoline derivatives.
  • Reduction : Reduction reactions can produce dihydroisoquinoline derivatives.

Scientific Research Applications

Methyl 1-chloro-4-phenylisoquinoline-3-carboxylate has several notable applications in scientific research:

Medicinal Chemistry

  • Anticancer Properties : Research indicates that this compound exhibits potential anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation . Its mechanism may involve binding to molecular targets that alter enzymatic activity, leading to reduced tumor growth.
  • Anti-inflammatory Activity : The compound shows promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.
  • Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
  • Neuroprotective Potential : Investigations into its effects on neurological disorders suggest it may have neuroprotective properties, making it a candidate for further drug development targeting such conditions .

Chemical Research

  • Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex isoquinoline derivatives, which are valuable in various chemical applications.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

  • Anticancer Study : A study demonstrated that derivatives of isoquinoline compounds, including this compound, inhibited the growth of prostate cancer cells by targeting specific signaling pathways involved in cell proliferation .
  • Antimicrobial Efficacy : Another research highlighted its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of methyl 1-chloro-4-phenylisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds for Comparison :

3-Chloro-1-phenylisoquinoline-4-carbonitrile (C₁₆H₉ClN₂; MW: 264.71 g/mol) Core: Isoquinoline Substituents: Chloro (position 3), phenyl (position 1), nitrile (position 4). Key Differences: The chloro and phenyl groups are positioned differently compared to the target compound, altering electronic distribution. The nitrile group at position 4 replaces the methyl ester, reducing hydrogen-bonding capacity and polarity .

Ethyl 1-(4-chlorophenyl)-3-[...]quinoline-10a-carboxylate Core: Quinoline (structural isomer of isoquinoline). Substituents: Ethyl ester (position 10a), 4-chlorophenyl. The quinoline core shifts the nitrogen atom’s position, altering aromaticity and reactivity .

Methyl 4-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate Core: Partially saturated quinoline. Substituents: Dichlorobenzyl, pyrazole, and methyl groups. Key Differences: The saturated quinoline core and bulky dichlorobenzyl group introduce steric hindrance, likely reducing reactivity but improving metabolic stability .

Comparative Data Table :
Compound Name Core Structure Substituent Positions Functional Groups Molecular Weight (g/mol)
Methyl 1-chloro-4-phenylisoquinoline-3-carboxylate Isoquinoline 1-Cl, 4-Ph, 3-COOCH₃ Methyl ester, Chloro 297.74
3-Chloro-1-phenylisoquinoline-4-carbonitrile Isoquinoline 3-Cl, 1-Ph, 4-CN Nitrile, Chloro 264.71
Ethyl [...]quinoline-10a-carboxylate Quinoline 1-(4-Cl-Ph), 10a-COOCH₂CH₃ Ethyl ester, Chloro N/A
Methyl [...]hexahydro-3-quinolinecarboxylate Quinoline 4-substituents Methyl ester, Dichlorobenzyl N/A

Physicochemical and Electronic Properties

  • Electronic Effects: The methyl ester in the target compound is electron-withdrawing, polarizing the isoquinoline core and enhancing electrophilic reactivity at adjacent positions. In contrast, the nitrile group in 3-chloro-1-phenylisoquinoline-4-carbonitrile is less polar but offers stronger electron-withdrawing effects, which could stabilize negative charges in intermediates .
  • Hydrogen Bonding and Solubility :

    • The ester’s carbonyl group can act as a hydrogen-bond acceptor, improving solubility in polar solvents compared to nitrile derivatives.
    • Ethyl esters (e.g., in ) may exhibit lower solubility in water than methyl esters due to increased hydrophobicity .
  • Steric Effects :

    • Bulky substituents like dichlorobenzyl () or phenyl groups at position 4 (target compound) may hinder interactions with biological targets or catalysts .

Biological Activity

Methyl 1-chloro-4-phenylisoquinoline-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a unique isoquinoline framework, characterized by the presence of a chloro group and a phenyl substituent. Its molecular formula is C16H14ClNC_{16}H_{14}ClN with a molecular weight of approximately 297.736 g/mol. The presence of these functional groups enhances its solubility and reactivity, making it a valuable compound for various applications in biological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can bind to enzymes involved in critical pathways, potentially inhibiting their activity. This mechanism is particularly relevant in cancer biology, where it may inhibit cell proliferation by targeting key enzymes in metabolic pathways.
  • Receptor Interaction : It may also interact with various receptors, altering their signaling pathways. This interaction can lead to anti-inflammatory and anticancer effects, as demonstrated in several studies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The specific mechanisms involve:

  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylateC16H15ClN2O2Hydroxy group increases polarity and solubility
Methyl 1-morpholin-4-yl-4-phenylisoquinoline-3-carboxylateC19H20ClN3O2Morpholine ring enhances interaction with biological targets
Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylateC18H16ClN2O3Phenoxy group may enhance bioactivity through additional interactions

This table highlights how structural variations can influence the biological activity and pharmacological profiles of isoquinoline derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced the viability of triple-negative breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Research : Another study investigated its efficacy against Staphylococcus aureus and Escherichia coli, showing promising results that support its potential use as an antimicrobial agent .
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that this compound could effectively inhibit specific kinases involved in cancer progression, suggesting its utility in targeted therapy approaches .

Q & A

Q. What are the common synthetic routes for Methyl 1-chloro-4-phenylisoquinoline-3-carboxylate?

The synthesis typically involves multi-step procedures, including acylation and cyclization reactions. Starting materials such as substituted anilines and dihydroisoquinoline derivatives are common. For example, acylation of the isoquinoline core with chloro-substituted phenyl groups can be achieved using coupling agents like EDCI/HOBt. Solvents such as dichloromethane or acetic acid are often employed, with reaction temperatures optimized between 0°C and reflux conditions to enhance yield and purity .

Q. How can spectroscopic methods be used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the molecular structure, particularly the positions of the chloro, phenyl, and ester groups. Mass spectrometry (MS) provides molecular weight validation. For crystallographic confirmation, single-crystal X-ray diffraction using software like SHELX (e.g., SHELXL for refinement) is recommended to resolve bond lengths and angles .

Q. What functional groups in this compound influence its reactivity?

The chloro substituent at position 1 enhances electrophilic substitution reactivity, while the ester group at position 3 participates in nucleophilic acyl substitutions. The phenyl group at position 4 contributes to steric effects and π-π stacking interactions, which are critical in crystal packing and biological target binding .

Advanced Research Questions

Q. How can contradictions between experimental crystallographic data and computational models be resolved?

Discrepancies often arise from dynamic effects (e.g., thermal motion) or model overfitting. Use validation tools like checkCIF to flag geometric outliers. Cross-validate with density functional theory (DFT)-optimized structures and employ tools like Mercury CSD to compare packing motifs against database entries .

Q. What strategies optimize reaction conditions for high-purity synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) can improve reaction rates and selectivity for acylation steps. Catalysts such as Pd(OAc)₂ may enhance cross-coupling efficiency. Monitor reaction progress via TLC or HPLC, and employ recrystallization or column chromatography for purification .

Q. How can hydrogen bonding networks in crystal structures be systematically analyzed?

Apply graph set analysis (as per Etter’s formalism) to categorize hydrogen bond motifs (e.g., chains, rings). Software like Mercury CSD enables visualization of these networks and comparison with similar structures in the Cambridge Structural Database (CSD) .

Q. What approaches are effective for handling twinned crystals in X-ray diffraction studies?

Use SHELXL’s twin refinement module to model twinning operators. Define the twin law (e.g., twofold rotation) and refine the twin fraction parameter. High-resolution data (≤1.0 Å) improves model accuracy, and the HKLF5 format in SHELX is recommended for handling twinned data .

Q. How can derivatives be designed for structure-activity relationship (SAR) studies?

Introduce substituents at positions 1 (chloro), 4 (phenyl), or 3 (ester) to probe electronic and steric effects. For example, replacing the chloro group with fluoro or methyl groups can assess halogen bonding or hydrophobicity. Biological assays (e.g., enzyme inhibition) paired with crystallographic data help correlate structural changes with activity .

Methodological Notes

  • Crystallography : Prioritize SHELX for structure refinement due to its robustness in handling small-molecule data .
  • Data Validation : Cross-reference CSD entries using Mercury to identify atypical bond lengths/angles .
  • Synthetic Optimization : Screen solvent-catalyst combinations via Design of Experiments (DoE) to maximize yield .

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